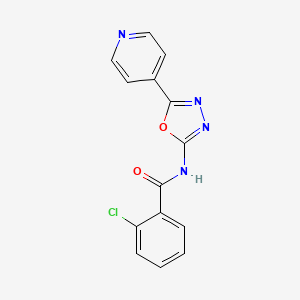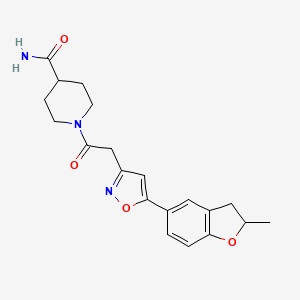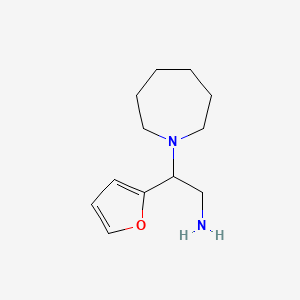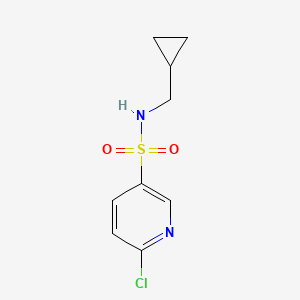![molecular formula C25H20ClN3O5 B2905069 (E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide CAS No. 522655-34-1](/img/structure/B2905069.png)
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C25H20ClN3O5 and its molecular weight is 477.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Material Properties
Synthesis and Photoluminescence
Derivatives of the compound have been synthesized and analyzed for their photoluminescence properties. For example, π-extended fluorene derivatives show significant fluorescence quantum yields and unique solvatochromic behavior, making them potentially useful in optical applications and as fluorescent dyes (Hidehiro Kotaka et al., 2010).
Characterization and Structural Analysis
The detailed characterization and structural analysis of related compounds, focusing on their crystalline structures and bond distances, provide foundational knowledge for understanding the physical properties and reactivity of such molecules (James E. Johnson et al., 2006).
Catalytic Applications
Research into the catalytic applications of these compounds, especially in directed arylation and alkenylation of C(sp3)–H bonds, shows potential for organic synthesis advancements. The use of iron and zinc co-catalysts in these processes could offer more efficient pathways for bond formation in complex organic molecules (L. Ilies et al., 2017).
Optical and Electronic Properties
Nonlinear Optical Properties
Certain derivatives have been explored for their linear and nonlinear optical properties, which are critical for applications in photonics and optoelectronics. These studies provide insights into the electronic structures and charge transport capabilities of these materials, suggesting their potential use in semiconductor devices (M. Shkir et al., 2019).
Anticonvulsant Properties
While focusing on non-drug applications, it's notable that related structures have been studied for their biological activities, such as anticonvulsant properties, which could influence research in medicinal chemistry (M. Kubicki et al., 2000).
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O5/c1-2-33-24-14-17(11-12-23(24)34-16-18-7-3-4-8-20(18)26)13-19(15-27)25(30)28-21-9-5-6-10-22(21)29(31)32/h3-14H,2,16H2,1H3,(H,28,30)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXZIEBATXEPDY-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2[N+](=O)[O-])OCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-fluorobenzyl)amino]-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2904986.png)
![N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2904987.png)
![N-(2,4-difluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2904988.png)



![2-Amino-2-[3-(2-ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2904993.png)

![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2904997.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2904999.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)

![[(5-bromo-2-furyl)methyl][(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2905005.png)
![7-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2905007.png)
